3,6-Bis(3-methylbutoxy)pyridazine
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Overview
Description
3,6-Bis(3-methylbutoxy)pyridazine is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. This specific compound features two 3-methylbutoxy groups attached to the 3rd and 6th positions of the pyridazine ring. Pyridazine derivatives are known for their diverse pharmacological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(3-methylbutoxy)pyridazine typically involves the reaction of pyridazine with 3-methylbutanol under specific conditions. One common method is the nucleophilic substitution reaction where pyridazine is treated with 3-methylbutanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Scale-up procedures often require rigorous control of temperature, pressure, and reactant concentrations to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 3,6-Bis(3-methylbutoxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced pyridazine compounds.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NaH, K2CO3, DMF, elevated temperatures.
Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
3,6-Bis(3-methylbutoxy)pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Pyridazine derivatives, including this compound, are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Mechanism of Action
The mechanism of action of 3,6-Bis(3-methylbutoxy)pyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Pyridazine: The parent compound with a simpler structure.
Pyridazinone: Contains a keto group at the 3rd position, offering different reactivity.
3,6-Diarylpyridazines: Substituted with aryl groups, providing unique electronic properties.
Uniqueness: 3,6-Bis(3-methylbutoxy)pyridazine is unique due to the presence of the 3-methylbutoxy groups, which impart specific steric and electronic effects. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
730-41-6 |
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Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
3,6-bis(3-methylbutoxy)pyridazine |
InChI |
InChI=1S/C14H24N2O2/c1-11(2)7-9-17-13-5-6-14(16-15-13)18-10-8-12(3)4/h5-6,11-12H,7-10H2,1-4H3 |
InChI Key |
LOKUKUMRGWSKCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=NN=C(C=C1)OCCC(C)C |
Origin of Product |
United States |
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